![molecular formula C14H19NO4 B3154533 tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 778617-61-1](/img/structure/B3154533.png)

tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate

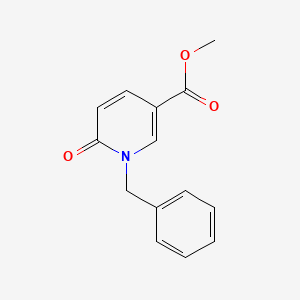

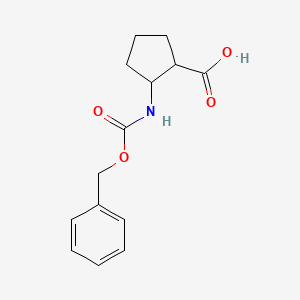

Übersicht

Beschreibung

Synthesis Analysis

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

Molecular Structure Analysis

The molecular formula of TBME is C12H17NO3 . The InChI Key is MDFLXFYNPWKUEE-UHFFFAOYSA-N. The molecular weight is 223.27 g/mol .

Chemical Reactions Analysis

The methoxy substituent resulted in the formation of a complex mixture . The strongly electron-donating dimethylamino substituent led to a different complex reaction, possibly an oxidation reaction .

Physical And Chemical Properties Analysis

TBME has a molecular weight of 223.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 47.6 Ų .

Wissenschaftliche Forschungsanwendungen

Environmental Presence and Effects

Synthetic phenolic antioxidants (SPAs) like tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate are utilized in numerous industrial products to extend shelf life by retarding oxidative reactions. Recent studies have shown that SPAs are present in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. There's evidence of human exposure through food intake, dust ingestion, and use of personal care products. Concerns have been raised about their potential for hepatic toxicity, endocrine disruption, and carcinogenic effects, highlighting the need for future studies focusing on novel SPAs with reduced environmental impact (Liu & Mabury, 2020).

Biodegradation in Soil and Groundwater

The biodegradation and fate of gasoline ether oxygenates such as ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed. Microorganisms capable of aerobically degrading ETBE as a carbon and energy source, or via cometabolism, have been identified. The degradation pathway involves initial hydroxylation, leading to several intermediates. This research aids in understanding the environmental behavior of related compounds, including tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate, and highlights potential strategies for bioremediation (Thornton et al., 2020).

Cold Plasma Decomposition

Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provides insights into innovative methods for breaking down similar compounds. This study showcases the potential for using radio frequency (RF) plasma reactors for environmental remediation of pollutants like tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate, offering a novel approach to converting these substances into less harmful products (Hsieh et al., 2011).

Membrane Purification Techniques

The application of polymer membranes for purifying fuel additives, focusing on the separation of methanol/MTBE mixtures via pervaporation, sheds light on membrane-based techniques for separating similar compounds. This review emphasizes the efficiency of various polymer materials, including poly(vinyl alcohol) and cellulose acetate, in the separation process, which could be applicable to the purification of tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate from mixtures (Pulyalina et al., 2020).

MTBE Biodegradation and Bioremediation

Evidence of methyl tert-butyl ether (MTBE) biotransformation under aerobic and increasing evidence under anaerobic conditions have been reviewed, with potential implications for similar compounds. The metabolic pathway involves intermediates like tert-butyl alcohol (TBA) and highlights the role of specific enzymes in biodegradation. This comprehensive review supports the feasibility of bioremediation strategies for contaminants including tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate (Fiorenza & Rifai, 2003).

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in organic synthesis for the protection of amino groups .

Mode of Action

The compound, also known as “[2-(4-METHOXY-PHENYL)-2-OXO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER”, is likely to interact with its targets through a process known as deprotection. This involves the removal of the N-tert-butyloxycarbonyl (N-Boc) group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Biochemical Pathways

The removal of the N-Boc group can enable further reactions to occur, leading to the formation of new compounds .

Result of Action

The primary result of the action of “tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate” is the removal of the N-Boc group from various substrates. This can enable further reactions to occur, leading to the synthesis of new compounds . The exact molecular and cellular effects of this action would depend on the specific context in which the compound is used.

Action Environment

The action, efficacy, and stability of “tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate” can be influenced by various environmental factors. For instance, the deprotection reactions take place under room temperature conditions . Other factors, such as the presence of other chemicals and the pH of the environment, could also potentially influence the action of the compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFLXFYNPWKUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3154491.png)

![3-(3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154506.png)